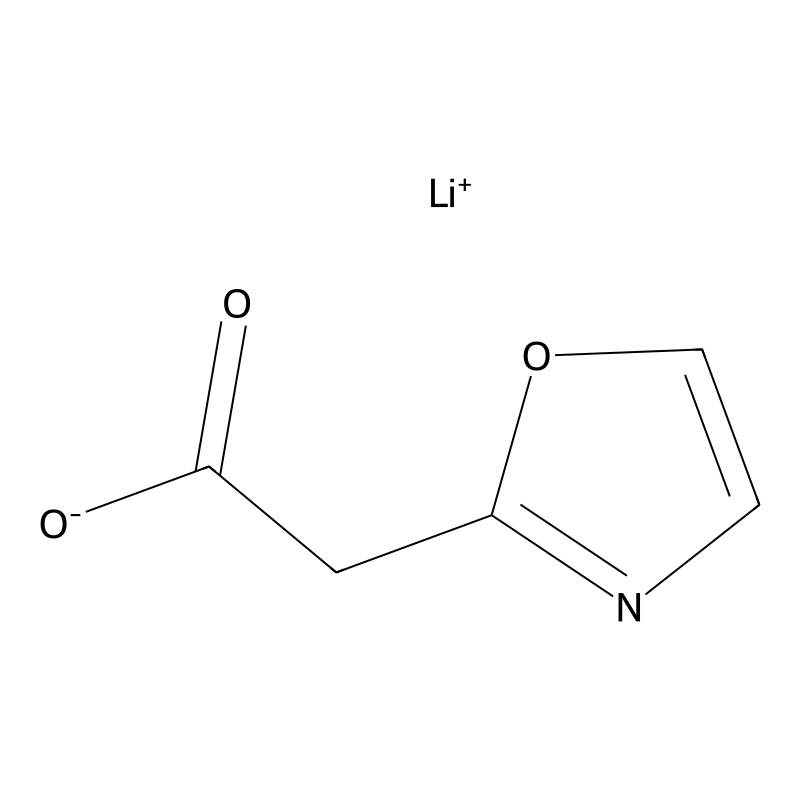

Lithium;2-(1,3-oxazol-2-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Lithium;2-(1,3-oxazol-2-yl)acetate in Metalation Chemistry

Specific Scientific Field: Organic synthesis and heterocyclic chemistry.

Summary: Lithium;2-(1,3-oxazol-2-yl)acetate (abbreviated as LiOXA) serves as a versatile reagent for metalation reactions. It enables the introduction of functional groups into oxazole-containing molecules, leading to the synthesis of complex organic compounds.

Experimental Procedures:- Researchers have reported efficient routes to complex oxazole-containing molecules using LiOXA-based methodologies .

Antibacterial Potential of LiOXA Derivatives

Specific Scientific Field: Medicinal chemistry and antimicrobial research.

Summary: LiOXA derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus.

Experimental Procedures:- LiOXA derivatives exhibit promising antibacterial potential, making them interesting candidates for further development .

LiOXA-Based Anticancer Agents

Specific Scientific Field: Cancer research and drug discovery.

Summary: LiOXA derivatives have been investigated for their anticancer activity.

Experimental Procedures:Lithium;2-(1,3-oxazol-2-yl)acetate is a lithium salt derived from 2-(1,3-oxazol-2-yl)acetic acid, characterized by the molecular formula . This compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of lithium enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

- Oxidation: The oxazole ring can be oxidized to produce different oxazole derivatives. Common oxidizing agents include manganese dioxide and bromotrichloromethane.

- Reduction: Under specific conditions, the compound may undergo reduction using agents such as lithium aluminum hydride.

- Substitution: The acetate group can be substituted with various functional groups, allowing for the synthesis of diverse derivatives. Various nucleophiles can be employed for these substitution reactions.

Major Products Formed

The specific products resulting from these reactions depend on the reagents and conditions used. For example, oxidation typically yields new oxazole derivatives, while reduction may result in altered forms of the original compound.

Research indicates that lithium;2-(1,3-oxazol-2-yl)acetate exhibits potential biological activities. Studies suggest its antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications. Its mechanism of action involves interactions with specific enzymes and receptors, potentially influencing cellular functions and signaling pathways .

The synthesis of lithium;2-(1,3-oxazol-2-yl)acetate typically involves the reaction of 2-(1,3-oxazol-2-yl)acetic acid with lithium hydroxide in an aqueous medium. The process includes:

- Dissolving 2-(1,3-oxazol-2-yl)acetic acid in water.

- Adding lithium hydroxide to form the lithium salt.

- Isolating the product through evaporation of the solvent followed by crystallization.

This method can be adapted for industrial production with optimizations for scale-up and cost-efficiency.

Lithium;2-(1,3-oxazol-2-yl)acetate has several applications across different fields:

- Chemistry: Used as a reagent in organic synthesis, particularly for creating oxazole derivatives.

- Biology: Investigated for its potential therapeutic uses in treating various diseases.

- Industry: Employed in developing new materials and as a catalyst in specific industrial processes .

Studies exploring the interactions of lithium;2-(1,3-oxazol-2-yl)acetate with biological molecules are ongoing. Preliminary findings suggest that it may interact with enzymes and receptors involved in metabolic pathways, which could lead to significant biological effects. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Lithium;2-(1,3-oxazol-2-yl)acetate shares similarities with other oxazole derivatives but is distinct due to its lithium ion content. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(benzo[d]oxazol-2-yl)aniline | Contains a benzo fused oxazole structure | Lacks lithium ion; primarily used in dyes |

| 2-(4-methyl-1,3-oxazol-2-yl)acetic acid | Methyl substitution on the oxazole ring | No metal ion; used in organic synthesis |

| Lithium;2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetate | Contains methoxy groups on phenyl rings | More complex structure but lacks unique lithium properties |

Uniqueness

The uniqueness of lithium;2-(1,3-oxazol-2-yl)acetate lies in its incorporation of a lithium ion within its structure. This feature significantly influences its chemical reactivity and biological activity compared to other oxazole derivatives that do not contain metal ions .